Tizoxanide-D4 glucuronide
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Overview
Description
Tizoxanide-D4 glucuronide is a metabolite of tizoxanide, which is itself an active metabolite of nitazoxanide. Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent. This compound is formed through the process of glucuronidation, a biochemical reaction that attaches glucuronic acid to tizoxanide, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tizoxanide-D4 glucuronide involves the glucuronidation of tizoxanide. This process can be carried out using liver and intestinal microsomes from various species, including humans, monkeys, dogs, rats, and mice . The reaction typically follows Michaelis-Menten kinetics or a biphasic model, depending on the species and the specific microsomes used . Recombinant human UDP-glucuronosyltransferase enzymes, particularly UDP-glucuronosyltransferase 1A1 and UDP-glucuronosyltransferase 1A8, have shown high glucuronidation activity for tizoxanide .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic glucuronidation processes using recombinant human UDP-glucuronosyltransferase enzymes. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
Tizoxanide-D4 glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, facilitated by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes as catalysts . The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature .
Major Products
The major product of the glucuronidation reaction is this compound, which is more water-soluble than its precursor, tizoxanide, and is readily excreted from the body .
Scientific Research Applications
Tizoxanide-D4 glucuronide has several scientific research applications:
Pharmacokinetics: It is used in studies to understand the metabolism and excretion of tizoxanide and nitazoxanide in various species.
Drug Development: It helps in the development of new antiparasitic and antiviral drugs by providing insights into the metabolic pathways and potential drug interactions.
Mechanism of Action
Tizoxanide-D4 glucuronide exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle, which is essential for the energy metabolism of anaerobic microbes . This inhibition disrupts the energy production in these microbes, leading to their death . The compound also induces lesions in cell membranes and depolarizes mitochondrial membranes in parasitic protozoa .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide, used as a broad-spectrum antiparasitic and antiviral agent.
Tizoxanide: The active metabolite of nitazoxanide, which retains most of its antiparasitic and antiviral activity.
Metronidazole: Another antiparasitic and antibacterial agent, often compared with tizoxanide for its efficacy against various protozoal infections.
Uniqueness
Tizoxanide-D4 glucuronide is unique in its enhanced solubility and excretion profile compared to its parent compounds, nitazoxanide and tizoxanide . This makes it particularly useful in pharmacokinetic and toxicological studies, as it provides a clearer understanding of the metabolic pathways and potential interactions of nitazoxanide and its metabolites .
Properties
Molecular Formula |
C16H15N3O10S |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11-,12-,15+/m1/s1/i1D,2D,3D,4D |
InChI Key |
UJTOVSZPBVTOMC-CWOIHSJXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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